molecular formula C6H4BrNS B1374436 3-Bromo-5-methylthiophene-2-carbonitrile CAS No. 651034-29-6

3-Bromo-5-methylthiophene-2-carbonitrile

Cat. No.: B1374436
CAS No.: 651034-29-6
M. Wt: 202.07 g/mol
InChI Key: WONRKQFJBPVWRL-UHFFFAOYSA-N
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Description

3-Bromo-5-methylthiophene-2-carbonitrile (CAS 651034-29-6) is a brominated thiophene derivative of high interest in advanced organic synthesis and medicinal chemistry. With the molecular formula C6H4BrNS and a molecular weight of 202.07 g/mol , this compound serves as a crucial synthetic intermediate. The presence of both a bromine atom and a carbonitrile group on the thiophene ring makes it a valuable electrophilic and/or nucleophilic building block for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. Its primary research value lies in its application as a key precursor in the development of potential pharmaceutical compounds, including kinase inhibitors . The bromine atom allows for further functionalization, while the electron-withdrawing nitrile group influences the electronic properties of the thiophene system. This compound requires careful handling and cold-chain transportation is recommended to maintain its stability and purity . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-bromo-5-methylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c1-4-2-5(7)6(3-8)9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONRKQFJBPVWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739804
Record name 3-Bromo-5-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651034-29-6
Record name 3-Bromo-5-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-methylthiophene-2-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylthiophene-2-carbonitrile typically involves the bromination of 5-methylthiophene-2-carbonitrile. This can be achieved using brominating agents such as N-bromosuccinimide in the presence of a catalyst like benzoyl peroxide . The reaction conditions generally include:

  • Solvent: Chloroform or carbon tetrachloride
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to ensure complete bromination

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed:

  • Substituted thiophenes with various functional groups
  • Coupled products with extended conjugation
  • Oxidized or reduced thiophene derivatives

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₄BrN
  • Molecular Weight : 186.01 g/mol
  • IUPAC Name : 3-bromo-5-methylthiophene-2-carbonitrile
  • CAS Number : 651034-29-6

The compound features a thiophene ring with a bromine atom and a carbonitrile group, which enhance its reactivity and potential for various applications.

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may exhibit inhibitory effects on specific enzymes, making it a candidate for drug design targeting metabolic pathways. For example, related thiophene derivatives have shown promising results in inhibiting carbonic anhydrases (CA) and acetylcholinesterase (AChE) .

Agrochemicals

The compound is also being investigated for its potential use in agrochemicals. Its unique chemical structure may contribute to the development of new pesticides or herbicides.

  • Biological Activity : Some derivatives of thiophene compounds have demonstrated antimicrobial properties against various plant pathogens. This suggests that this compound could be explored for agricultural applications .

Materials Science

In materials science, this compound is utilized in the synthesis of conductive polymers and organic semiconductors.

  • Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in electronic devices .

Enzyme Inhibition Study

A study conducted on related thiophene derivatives indicated significant enzyme inhibition properties against human carbonic anhydrase isoenzymes, with Ki values ranging from 2.53 nM to 25.67 nM. This suggests that compounds structurally similar to this compound may possess comparable inhibitory effects .

Antimicrobial Evaluation

Research into the antimicrobial properties of thiophene derivatives has shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus. These findings highlight the potential of this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylthiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and nitrile groups can influence its reactivity and binding affinity, making it a versatile compound for various applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 3-bromo-5-methylthiophene-2-carbonitrile and related heterocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents and Key Features Reference
This compound C₆H₄BrNS ~202.04 Br (C3), CH₃ (C5), CN (C2) (inferred)
3-Bromothiophene-2-carbonitrile C₅H₂BrNS 188.04 Br (C3), CN (C2)
3-Amino-5-ethylthiophene-2-carbonitrile C₇H₈N₂S 152.22 NH₂ (C3), C₂H₅ (C5), CN (C2)
5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile C₁₂H₁₄N₂O₂S 259.28 CN (C3), CH₃ (C5), 2-nitro-phenylamino (C2)
5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile C₁₀H₄BrCl₂N₂O N/A* Br (oxazole C5), 2,6-dichlorophenyl (C2), CN (C4)
Electronic and Steric Effects
  • Bromine vs.
Heterocycle Core Variations
  • Thiophene vs. Oxazole : The oxazole derivative () replaces sulfur with oxygen and nitrogen, altering aromaticity and electronic distribution. Oxazoles are less electron-rich than thiophenes, affecting their reactivity in cycloadditions or nucleophilic substitutions .
Functional Group Diversity
  • Nitro-Phenylamino Group: The nitro group in 5-methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile is strongly electron-withdrawing, directing further substitutions to specific positions on the thiophene ring .

Biological Activity

3-Bromo-5-methylthiophene-2-carbonitrile is a thiophene derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C6H4BrN and features a five-membered thiophene ring with a bromine atom and a cyano group attached. The presence of these functional groups contributes to its reactivity and biological activity.

Target of Action

The compound exhibits activity against various biological targets, including enzymes and receptors involved in critical biochemical pathways. Thiophene derivatives are often implicated in processes such as:

  • Anticancer Activity : By inhibiting specific enzymes or pathways related to tumor growth.
  • Antimicrobial Effects : Targeting bacterial cell walls or metabolic pathways.
  • Anti-inflammatory Properties : Modulating inflammatory responses through cytokine inhibition.

Mode of Action

The mechanism by which this compound exerts its effects involves several biochemical interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, disrupting their normal function.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and leading to physiological changes.
  • Chemical Reactivity : The bromine atom can participate in nucleophilic substitution reactions, facilitating the formation of more complex biologically active compounds.

Biological Activities

Research has indicated that this compound possesses several notable biological activities:

  • Anticancer Activity
    • Studies have shown that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.
  • Antimicrobial Properties
    • The compound has demonstrated effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest potent antibacterial activity comparable to established antibiotics.
  • Anti-inflammatory Effects
    • Research indicates that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Anticancer Research

A study evaluating the anticancer properties of thiophene derivatives, including this compound, reported significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

Antimicrobial Studies

In antimicrobial assays, this compound exhibited MIC values ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
This compoundBromine and cyano groups on thiophene ringAnticancer, antimicrobial
2-Bromo-5-methylthiopheneSimilar structure without cyano groupModerate antimicrobial activity
3-Methylthiophene-2-carbonitrileLacks halogen substitutionLimited biological activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Bromo-5-methylthiophene-2-carbonitrile, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via bromination of 5-methylthiophene-2-carbonitrile using reagents like N-bromosuccinimide (NBS) under controlled conditions. Purity optimization requires HPLC or GC-MS monitoring, as impurities (e.g., di-brominated byproducts) may arise from over-bromination. Column chromatography with hexane/ethyl acetate gradients is recommended for purification . Kanto Reagents’ catalogs highlight the importance of using >95% purity brominating agents to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (in CDCl3_3) resolves the methyl group at δ ~2.3 ppm and the thiophene ring protons (δ 7.1–7.5 ppm). 13^{13}C NMR confirms the nitrile carbon at ~115 ppm .
  • FT-IR : A sharp peak near 2220 cm1^{-1} confirms the C≡N group, while C-Br stretches appear at 550–650 cm1^{-1} .
  • Mass Spectrometry : ESI-MS or EI-MS can detect the molecular ion [M+H]+^+ at m/z 216 (C7_7H4_4BrNS+^+) and fragmentation patterns for structural validation .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine at the 3-position activates the thiophene ring for Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the methyl group at position 5 may reduce reaction yields. Optimizing catalysts (e.g., Pd(PPh3_3)4_4) and base (K2_2CO3_3) in anhydrous DMF at 80–100°C improves efficiency .

Advanced Research Questions

Q. What experimental strategies address contradictions in regioselectivity during functionalization?

  • Methodological Answer : Conflicting regioselectivity in electrophilic substitutions (e.g., nitration) can arise from competing electronic (Br as a meta-director) and steric (methyl group) effects. Computational modeling (DFT) predicts reactive sites, while substituent tuning (e.g., replacing methyl with smaller groups) reduces steric clashes. Experimental validation via X-ray crystallography (e.g., ’s benzo[g]chromene derivatives) clarifies regiochemical outcomes .

Q. How can researchers resolve discrepancies in reported biological activity data for analogs?

  • Methodological Answer : Variations in bioactivity (e.g., enzyme inhibition) may stem from impurities or solvent effects. Standardize assays using HPLC-purified batches (>99% purity) and control solvents (DMSO <0.1% v/v). Compare results with structurally related compounds like 5-Bromothiophene-3-carboxamide (), noting how nitrile vs. carboxamide groups alter target binding.

Q. What are the challenges in designing metal complexes with this compound as a ligand?

  • Methodological Answer : The nitrile group’s weak coordinating ability requires transition metals with high Lewis acidity (e.g., Co2+^{2+}, Cu2+^{2+}). Pre-functionalization (e.g., converting nitrile to thiourea via NH4_4SCN) enhances metal binding, as seen in cobalt(II) complexes of thiophene carboxamides ( ). Monitor stability via cyclic voltammetry and UV-vis spectroscopy in inert atmospheres.

Q. How do steric and electronic effects impact catalytic applications in organic synthesis?

  • Methodological Answer : The methyl group’s steric bulk limits access to catalytic sites in Pd-mediated reactions, while the electron-withdrawing Br and C≡N groups stabilize transition states. Compare with less hindered analogs (e.g., 5-Bromo-2-thiophenecarboxaldehyde, ) to isolate electronic contributions. Kinetic studies under varying temperatures and pressures quantify these effects .

Data Interpretation and Optimization

Q. How should researchers handle conflicting purity data from commercial suppliers?

  • Methodological Answer : Cross-validate purity claims using independent methods:

  • HPLC : Compare retention times with standards (e.g., Kanto Reagents’ >98% purity bromothiophenes, ).
  • Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values (e.g., C7_7H4_4BrNS requires C 39.47%, H 1.89%) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Methodological Answer : Use flow chemistry for bromination steps to enhance reproducibility. In batch reactions, optimize stoichiometry (1.1 eq Br2_2) and add antioxidants (e.g., BHT) to prevent ring degradation. Intermediate characterization via TLC or inline IR spectroscopy reduces side-product formation .

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